molecular formula C9H18ClNO B2356098 2-chloro-N-(5-methylhexan-2-yl)acetamide CAS No. 874595-14-9

2-chloro-N-(5-methylhexan-2-yl)acetamide

Cat. No.: B2356098
CAS No.: 874595-14-9
M. Wt: 191.7
InChI Key: QXDSXHGCALZLQN-UHFFFAOYSA-N
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Description

2-chloro-N-(5-methylhexan-2-yl)acetamide is an organic compound with the molecular formula C9H18ClNO . It has a molecular weight of 191.7 .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .

Scientific Research Applications

Synthesis and Anticancer Activity

  • A study by Evren et al. (2019) described the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which includes derivatives of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide. These compounds were investigated for their anticancer activity against human lung adenocarcinoma cells and mouse embryoblast cell lines, showing promising results in selective cytotoxicity and apoptosis induction (Evren et al., 2019).

Applications in Dye-Sensitized Solar Cells

  • Mary et al. (2020) researched the photochemical and thermochemical properties of benzothiazolinone acetamide analogs, including derivatives of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide. These compounds demonstrated potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and energy injection properties (Mary et al., 2020).

Synthesis for Antimalarial Activity

  • Werbel et al. (1986) synthesized a series of compounds related to 2-chloro-N-(5-methylhexan-2-yl)acetamide and evaluated them for antimalarial activity. These compounds showed significant activity against resistant strains of malaria parasites, encouraging further clinical trials (Werbel et al., 1986).

Synthesis and Analgesic Activity

  • Kaplancıklı et al. (2012) synthesized some acetamide derivatives, including those derived from 2-chloro-N-(benzothiazol-2-yl)acetamide, and investigated their potential analgesic properties. These compounds demonstrated significant analgesic effects without negatively impacting motor coordination (Kaplancıklı et al., 2012).

Synthesis and Characterization for Antimicrobial Evaluation

  • Singh et al. (2011) worked on synthesizing novel thioether derivatives of quinoxaline, utilizing this compound as a key component. These derivatives showed promising antimicrobial activity, particularly against certain bacteria strains (Singh et al., 2011).

Mechanism of Action

Properties

IUPAC Name

2-chloro-N-(5-methylhexan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO/c1-7(2)4-5-8(3)11-9(12)6-10/h7-8H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDSXHGCALZLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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